![molecular formula C18H18ClN3O4S B565898 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide CAS No. 1161719-52-3](/img/structure/B565898.png)

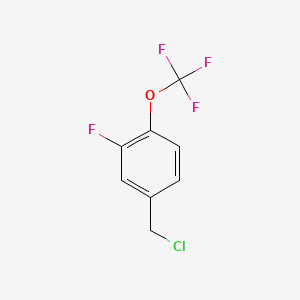

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

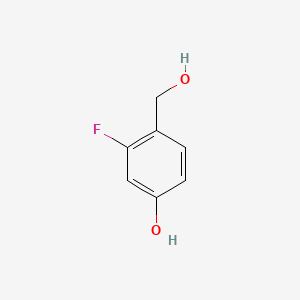

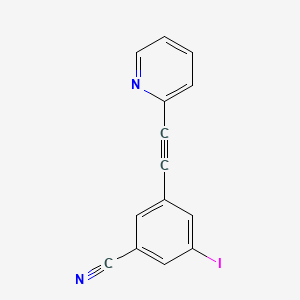

“5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide” is also known as rivaroxaban . It’s a novel oral direct factor Xa inhibitor that inhibits factor Xa selectively, thereby prolonging prothrombin time and reducing thrombin generation . It does not have a direct effect on thrombin but it inhibits the formation of thrombin by inhibiting factor Xa activity, which impedes the formation of fibrin in turn and ultimately inhibits thrombus formation and enlargement .

Synthesis Analysis

An improved process has been developed for the oral anticoagulant rivaroxaban with 99.9% purity and 57.7% overall yield (three main steps). Formation and control of four observed impurities is described .Molecular Structure Analysis

The asymmetric unit of the crystal of the title compound contains two rivaroxaban molecules with different conformations; the C—C—N—C torsion angles between the oxazolidine and thiophene rings are 171.1 (7) and 106.8 (9) in the two independent molecules . In the crystal, classical N—H O hydrogen bonds and weak C— O hydrogen bonds link the molecules into a three-dimensional supramolecular architecture .Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Physical And Chemical Properties Analysis

The asymmetric unit of the crystal of the title compound contains two rivaroxaban molecules with different conformations . In the crystal, classical N—H O hydrogen bonds and weak C— O hydrogen bonds link the molecules into a three-dimensional supramolecular architecture .作用機序

Rivaroxaban is a novel oral direct factor Xa inhibitor that inhibits factor Xa selectively, thereby prolongs prothrombin time and reduces thrombin generation . It does not have a direct effect on thrombin but it inhibits the formation of thrombin by inhibiting factor Xa activity, which impedes the formation of fibrin in turn and ultimately inhibits thrombus formation and enlargement .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,20H,7-11H2,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRYSINISHGRKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(=O)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Methyl Ester](/img/no-structure.png)

![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)